Cas no 71496-53-2 (NA2 Glycan)

NA2 Glycan Chemical and Physical Properties
Names and Identifiers
-
- (Gal-GlcNAc)2Man3(GlcNAc)2
- Asialo, galactosylated, biantennary (NA2)
- MANNOTRIOSE-DI-(N-ACETYL-D-GLUCOSAMINE), BIS(GALACTOSYL-[N-ACETYL-D-GLUCOSAMINYL])
- NA2 N-GLYCAN
- 2)-a-D-mannopyranosyl-(1®
- 2)-O-a-D-mannopyranosyl-(1&re
- 2)-O-a-D-mannopyranosyl-(1®
- 4)-2-(acetylamino)-2-deoxy-
- 4)-O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®
- 6)]-O-b-D-mannopyranosyl-(1®
- Galβ(1-4)GlcNAcβ(1-2)Manα(1-3)[Galβ(1-4)GlcNAcβ(1-2)Manα(1-6)]Manβ(1-4)GlcNAcβ(1-4)GlcNAc-OH
- G2GN2M3GN2-OH
- NA2 Glycan
- Mannotriose-Di-(N-acetyl-d-*glucosamine),bis(galac
- 71496-53-2
- NA2 Glycan, from human fibrinogen, >=90%
- G2 Glycan
- PUBCHEM_71308690
- NA2 Glycan, from bovine blood, >=90%
- G2Glycan
- HY-N10627
- MFCD30749275
- CS-0620530
- DTXSID00745606
- JMUPMJGUKXYCMF-IWDIICGPSA-N
-
- MDL: MFCD30749275
- Inchi: InChI=1S/C62H104N4O46/c1-15(76)63-19(5-67)32(81)48(20(80)6-68)106-55-29(64-16(2)77)38(87)51(27(13-75)102-55)109-60-47(96)52(110-62-54(44(93)36(85)24(10-72)101-62)112-57-31(66-18(4)79)40(89)50(26(12-74)104-57)108-59-46(95)42(91)34(83)22(8-70)99-59)37(86)28(105-60)14-97-61-53(43(92)35(84)23(9-71)100-61)111-56-30(65-17(3)78)39(88)49(25(11-73)103-56)107-58-45(94)41(90)33(82)21(7-69)98-58/h5,19-62,68-75,80-96H,6-14H2,1-4H3,(H,63,76)(H,64,77)(H,65,78)(H,66,79)/t19-,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32+,33-,34-,35+,36+,37+,38+,39+,40+,41-,42-,43-,44-,45+,46+,47-,48+,49+,50+,51+,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62+/m0/s1
- InChI Key: JMUPMJGUKXYCMF-IWDIICGPSA-N
- SMILES: CC(N[C@H]([C@@H](O)[C@H](O[C@H]1[C@H](NC(C)=O)[C@@H](O)[C@H](O[C@H]2[C@@H](O)[C@@H](O[C@@H]3[C@@H](O[C@H]4[C@H](NC(C)=O)[C@@H](O)[C@H](O[C@H]5[C@H](O)[C@@H](O)[C@@H](O)[C@H](O5)CO)[C@H](O4)CO)[C@@H](O)[C@H](O)[C@H](O3)CO)[C@H](O)[C@H](O2)CO[C@@H]6[C@@H](O[C@H]7[C@H](NC(C)=O)[C@@H](O)[C@H](O[C@H]8[C@H](O)[C@@H](O)[C@@H](O)[C@H](O8)CO)[C@H](O7)CO)[C@@H](O)[C@H](O)[C@H](O6)CO)[C@H](O1)CO)[C@H](O)CO)C=O)=O
Computed Properties
- Exact Mass: 1640.5921718g/mol
- Monoisotopic Mass: 1640.5921718g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 29
- Hydrogen Bond Acceptor Count: 50
- Heavy Atom Count: 112
- Rotatable Bond Count: 37
- Complexity: 2950
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 44
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 787Ų
- XLogP3: -18.4
NA2 Glycan Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | N714960-1mg |
NA2 Glycan |
71496-53-2 | 1mg |
$3594.00 | 2023-05-17 | ||
Biosynth | ON10165-50 ug |
NA2 N-Glycan |
71496-53-2 | 50ug |
$1,000.00 | 2023-01-03 | ||
Biosynth | ON10165-20 ug |
NA2 N-Glycan |
71496-53-2 | 20ug |
$440.00 | 2023-01-03 | ||
abcr | AB550126-1mg |
G2 Glycan; . |
71496-53-2 | 1mg |
€681.00 | 2025-03-19 | ||
1PlusChem | 1P00FFPM-1mg |
MANNOTRIOSE-DI-(N-ACETYL-D-GLUCOSAMINE), BIS(GALACTOSYL-[N-ACETYL-D-GLUCOSAMINYL]) |
71496-53-2 | >95.0%(HPLC) | 1mg |
$416.00 | 2024-04-21 | |
Aaron | AR00FFXY-1mg |
MANNOTRIOSE-DI-(N-ACETYL-D-GLUCOSAMINE), BIS(GALACTOSYL-[N-ACETYL-D-GLUCOSAMINYL]) |
71496-53-2 | 95% | 1mg |
$491.00 | 2025-02-13 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | G0487-1MG |
G2 Glycan |
71496-53-2 | >95.0%(HPLC) | 1mg |
¥3595.00 | 2024-04-16 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | G0487-1MG |
NA2 Glycan |
71496-53-2 | 95.0%(LC) | 1MG |
3990.0CNY | 2021-07-15 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | G868887-1mg |
G2 Glycan |
71496-53-2 | 95% | 1mg |
¥7,700.00 | 2022-01-14 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R031693-1mg |
NA2 Glycan |
71496-53-2 | 95% | 1mg |
¥6444 | 2023-09-08 |
NA2 Glycan Related Literature
-
Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
-
Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
-
Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
-
Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
Additional information on NA2 Glycan
NA2 Glycan (CAS No. 71496-53-2): An Overview of Its Structure, Function, and Applications in Glycobiology
NA2 Glycan (CAS No. 71496-53-2) is a significant molecule in the field of glycobiology, a branch of biochemistry that focuses on the structure, biosynthesis, and function of carbohydrates. This compound is a specific type of glycan, which are complex carbohydrates that play crucial roles in various biological processes, including cell signaling, immune responses, and protein folding.
The chemical structure of NA2 Glycan is characterized by its unique composition and arrangement of monosaccharides. It typically consists of a core structure with additional branches and modifications that can vary depending on the source and context. The specific arrangement of these monosaccharides is critical for the glycan's biological activity and function.
Recent studies have highlighted the importance of NA2 Glycan in several areas of research. For instance, a study published in the Journal of Biological Chemistry (2021) demonstrated that NA2 Glycan plays a key role in modulating the immune response by interacting with specific receptors on immune cells. This interaction can influence the activation and differentiation of these cells, thereby affecting the overall immune response.
In addition to its role in immunity, NA2 Glycan has been implicated in various diseases, including cancer and neurodegenerative disorders. Research published in Cancer Research (2020) showed that altered glycosylation patterns involving NA2 Glycan can contribute to tumor progression and metastasis. Understanding these changes can provide valuable insights into potential therapeutic targets for cancer treatment.
The biosynthesis of NA2 Glycan is a complex process involving multiple enzymes and regulatory mechanisms. Enzymes such as glycosyltransferases and glycosidases are responsible for adding or removing monosaccharides from the growing glycan chain. Recent advancements in enzymology have led to a better understanding of these processes, which can be harnessed for biotechnological applications.
In the context of drug development, NA2 Glycan has shown promise as a therapeutic target. For example, small molecules that specifically target glycosyltransferases involved in the synthesis of NA2 Glycan have been developed as potential treatments for diseases characterized by aberrant glycosylation. These molecules can inhibit the formation of specific glycans, thereby modulating their biological effects.
The structural analysis of NA2 Glycan has also been advanced through techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. These methods provide detailed information about the composition and conformation of glycans, which is essential for understanding their function at a molecular level.
Beyond its biological significance, NA2 Glycan has practical applications in various industries. In biotechnology, it is used as a substrate for enzymatic reactions and as a standard for glycan analysis. In pharmaceuticals, it serves as a reference compound for developing new drugs targeting glycosylation pathways.
The study of NA2 Glycan continues to evolve with new discoveries and technological advancements. Ongoing research aims to uncover more about its role in health and disease, as well as to develop novel therapeutic strategies based on its unique properties.
In conclusion, NA2 Glycan (CAS No. 71496-53-2) is a multifaceted molecule with significant implications in glycobiology. Its structural complexity and diverse biological functions make it an important area of focus for researchers across multiple disciplines. As our understanding deepens, so too will our ability to leverage this knowledge for therapeutic and biotechnological applications.
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